N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide
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Overview
Description
N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide is a chemical compound with the molecular formula C14H15N3O4S and a molecular weight of 321.35 g/mol.
Preparation Methods
The synthesis of N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide involves several steps. One common method includes the reaction of 4-(ethanesulfonyl)benzohydrazide with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects on cell growth and proliferation .
Comparison with Similar Compounds
N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides: These compounds have similar structural features and biological activities.
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea: This compound is used as an insect-growth regulator and has a similar oxadiazole ring structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropanecarboxamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-2-22(19,20)11-7-5-10(6-8-11)13-16-17-14(21-13)15-12(18)9-3-4-9/h5-9H,2-4H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWRJNYLSPMDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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